molecular formula C15H15NaO5 B14462969 sodium;4-(7-methoxy-2,3-dimethyl-1-benzofuran-4-yl)-4-oxobutanoate CAS No. 73698-59-6

sodium;4-(7-methoxy-2,3-dimethyl-1-benzofuran-4-yl)-4-oxobutanoate

Cat. No.: B14462969
CAS No.: 73698-59-6
M. Wt: 298.27 g/mol
InChI Key: FIDFIYACOGBTKM-UHFFFAOYSA-M
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Description

“Sodium;4-(7-methoxy-2,3-dimethyl-1-benzofuran-4-yl)-4-oxobutanoate” is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, may have unique properties due to its specific functional groups and molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “sodium;4-(7-methoxy-2,3-dimethyl-1-benzofuran-4-yl)-4-oxobutanoate” typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of ortho-hydroxyaryl ketones with aldehydes.

    Introduction of Methoxy and Dimethyl Groups: The methoxy and dimethyl groups can be introduced through methylation reactions using reagents like methyl iodide.

    Formation of the Butanoate Group: The butanoate group can be introduced through esterification reactions involving butanoic acid derivatives.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, high-pressure reactors, and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and dimethyl groups.

    Reduction: Reduction reactions may target the carbonyl group in the butanoate moiety.

    Substitution: Substitution reactions can occur at the benzofuran core, particularly at positions adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new benzofuran derivatives with potential biological activities.

Biology

In biological research, the compound may be studied for its potential effects on cellular processes, enzyme inhibition, and receptor binding.

Medicine

The compound may have potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities, depending on its specific molecular interactions.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “sodium;4-(7-methoxy-2,3-dimethyl-1-benzofuran-4-yl)-4-oxobutanoate” would depend on its specific molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzofuran: A simpler benzofuran derivative with a methoxy group.

    2,3-Dimethylbenzofuran: A benzofuran derivative with two methyl groups.

    Benzofuran-4-butanoate: A benzofuran derivative with a butanoate group.

Uniqueness

“Sodium;4-(7-methoxy-2,3-dimethyl-1-benzofuran-4-yl)-4-oxobutanoate” is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in simpler benzofuran derivatives.

Properties

CAS No.

73698-59-6

Molecular Formula

C15H15NaO5

Molecular Weight

298.27 g/mol

IUPAC Name

sodium;4-(7-methoxy-2,3-dimethyl-1-benzofuran-4-yl)-4-oxobutanoate

InChI

InChI=1S/C15H16O5.Na/c1-8-9(2)20-15-12(19-3)6-4-10(14(8)15)11(16)5-7-13(17)18;/h4,6H,5,7H2,1-3H3,(H,17,18);/q;+1/p-1

InChI Key

FIDFIYACOGBTKM-UHFFFAOYSA-M

Canonical SMILES

CC1=C(OC2=C(C=CC(=C12)C(=O)CCC(=O)[O-])OC)C.[Na+]

Origin of Product

United States

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